Ethyl 2-(4-bromo-3-fluorophenoxy)acetate
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Overview
Description
Ethyl 2-(4-bromo-3-fluorophenoxy)acetate is an organic compound with the molecular formula C10H10BrFO3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with bromine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-bromo-3-fluorophenoxy)acetate can be synthesized through several methods. One common approach involves the reaction of 4-bromo-3-fluorophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-bromo-3-fluorophenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The phenoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxyacetates.
Oxidation: Quinones or other oxidized phenoxy derivatives.
Reduction: Alcohol derivatives of the ester group.
Scientific Research Applications
Ethyl 2-(4-bromo-3-fluorophenoxy)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(4-bromo-3-fluorophenoxy)acetate involves its interaction with specific molecular targets. The bromine and fluorine substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. The ester group allows for potential hydrolysis, releasing active metabolites that can exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-bromophenyl)acetate
- Ethyl 2-(4-fluorophenyl)acetate
- Ethyl 2-(4-chlorophenyl)acetate
Uniqueness
Ethyl 2-(4-bromo-3-fluorophenoxy)acetate is unique due to the presence of both bromine and fluorine substituents on the phenyl ring. This combination can enhance its reactivity and potential biological activities compared to similar compounds with only one halogen substituent .
Properties
IUPAC Name |
ethyl 2-(4-bromo-3-fluorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO3/c1-2-14-10(13)6-15-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDPIYYMRGZHNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=C(C=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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